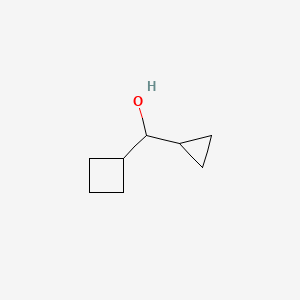

Cyclobutyl(cyclopropyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

cyclobutyl(cyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8(7-4-5-7)6-2-1-3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQYMILESADSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cyclobutyl(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a secondary alcohol containing both a cyclobutyl and a cyclopropyl moiety attached to the carbinol carbon. Its unique strained ring systems make it an intriguing building block for organic synthesis, potentially offering novel conformational constraints and metabolic profiles in the design of new chemical entities. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and expected spectral characteristics. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from computational models and analogous compounds to provide a thorough profile.

Chemical and Physical Properties

Quantitative data for cyclobutyl(cyclopropyl)methanol is sparse in publicly accessible databases. The following table summarizes the available computed data and provides estimated values for key physical properties based on structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | cyclobutyl(cyclopropyl)methanol | PubChem[1] |

| CAS Number | 219717-34-7 | PubChem[1] |

| Chemical Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Boiling Point | Estimated: 170-180 °C | Analogous Compounds |

| Melting Point | Not Available | - |

| Density | Estimated: 0.92-0.96 g/cm³ | Analogous Compounds |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | General Chemical Principles |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Disclaimer: Boiling point and density are estimated based on structurally related compounds and should be confirmed by experimental measurement.

Synthesis

A plausible and efficient method for the synthesis of cyclobutyl(cyclopropyl)methanol is the reduction of the corresponding ketone, cyclobutyl cyclopropyl ketone. This transformation is a standard procedure in organic synthesis.

Proposed Synthetic Workflow

Caption: Proposed synthesis of cyclobutyl(cyclopropyl)methanol via ketone reduction.

Experimental Protocol: Reduction of Cyclobutyl Cyclopropyl Ketone

This protocol provides a general procedure for the reduction of cyclobutyl cyclopropyl ketone to cyclobutyl(cyclopropyl)methanol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

Cyclobutyl cyclopropyl ketone

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Diethyl ether (or Ethyl acetate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclobutyl cyclopropyl ketone (1 equivalent) in methanol (10-20 mL per gram of ketone).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ketone spot.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (or ethyl acetate) and water. Shake the funnel gently and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude cyclobutyl(cyclopropyl)methanol by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.

Caption: Step-by-step experimental workflow for the reduction of the ketone precursor.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the overlapping signals of the aliphatic protons.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 1.5 - 3.5 | Broad singlet (exchangeable) |

| -CH(OH)- | 3.0 - 3.5 | Multiplet |

| Cyclobutyl-H | 1.5 - 2.5 | Multiplets |

| Cyclopropyl-H | 0.2 - 1.2 | Multiplets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the different carbon environments.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C(OH)- | 70 - 80 |

| Cyclobutyl-CH₂ | 20 - 35 |

| Cyclobutyl-CH | 30 - 45 |

| Cyclopropyl-CH₂ | 5 - 15 |

| Cyclopropyl-CH | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl group and the C-H bonds of the cycloalkane rings.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the cyclobutyl and cyclopropyl rings.

Safety and Handling

Cyclobutyl(cyclopropyl)methanol should be handled with the standard precautions for a laboratory chemical. It is expected to be a flammable liquid and may cause skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

Cyclobutyl(cyclopropyl)methanol presents as a valuable, yet under-characterized, synthetic intermediate. This guide provides a foundational understanding of its chemical properties, a robust and adaptable synthetic protocol, and predicted spectral data to aid researchers in its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its physical and chemical behavior.

References

An In-depth Technical Guide to the Synthesis of Cyclobutyl(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of cyclobutyl(cyclopropyl)methanol, a valuable secondary alcohol intermediate in the development of novel therapeutic agents and specialized chemical compounds. The primary synthetic route described is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols for the preparation of the key precursor, cyclobutanecarboxaldehyde, and its subsequent reaction with a commercially available Grignard reagent, cyclopropylmagnesium bromide. Quantitative data, safety precautions, and reaction pathway visualizations are presented to facilitate successful synthesis in a laboratory setting.

Introduction

Cyclobutyl(cyclopropyl)methanol is a secondary alcohol characterized by the presence of both a cyclobutane and a cyclopropane ring attached to the carbinol carbon. The unique steric and electronic properties conferred by these strained ring systems make it an attractive building block in medicinal chemistry and materials science. The strategic incorporation of such motifs can significantly influence the pharmacological profile of a drug candidate, affecting parameters such as metabolic stability, receptor binding affinity, and lipophilicity. This guide outlines a reliable and accessible synthetic pathway to this important molecule.

Synthetic Pathway Overview

The synthesis of cyclobutyl(cyclopropyl)methanol is most effectively achieved through a two-step process. The first step involves the preparation of the key aldehyde intermediate, cyclobutanecarboxaldehyde. The second, and final, step is the nucleophilic addition of a cyclopropyl Grignard reagent to this aldehyde, followed by an aqueous workup to yield the target alcohol.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of cyclobutyl(cyclopropyl)methanol.

Experimental Protocols

Synthesis of Cyclobutanecarboxaldehyde

Cyclobutanecarboxaldehyde can be prepared via the oxidation of the corresponding primary alcohol, cyclobutanemethanol.

Reaction Scheme:

Caption: Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde.

Detailed Protocol (Adapted from analogous literature procedures):

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is required.

-

Reagent Preparation: A solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) is prepared in the reaction flask.

-

Reaction Execution: A solution of cyclobutanemethanol (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred PCC suspension at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by distillation to afford pure cyclobutanecarboxaldehyde.

Table 1: Quantitative Data for Cyclobutanecarboxaldehyde Synthesis

| Parameter | Value |

| Starting Material | Cyclobutanemethanol |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane (DCM) |

| Molar Ratio (Alcohol:PCC) | 1 : 1.5 |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Synthesis of Cyclobutyl(cyclopropyl)methanol via Grignard Reaction

The final step involves the reaction of cyclobutanecarboxaldehyde with cyclopropylmagnesium bromide.

Reaction Scheme:

Caption: Grignard reaction for the synthesis of the target alcohol.

Detailed Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reagent Preparation: A solution of cyclobutanecarboxaldehyde (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the reaction flask and cooled to 0 °C in an ice bath.

-

Reaction Execution: A solution of cyclopropylmagnesium bromide (1.1-1.2 equivalents, typically 0.5 M in THF) is added dropwise to the stirred aldehyde solution, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Monitoring: The reaction is monitored by TLC.

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure cyclobutyl(cyclopropyl)methanol.

Table 2: Quantitative Data for Cyclobutyl(cyclopropyl)methanol Synthesis

| Parameter | Value |

| Starting Aldehyde | Cyclobutanecarboxaldehyde |

| Grignard Reagent | Cyclopropylmagnesium Bromide |

| Solvent | Anhydrous Diethyl Ether or THF |

| Molar Ratio (Aldehyde:Grignard) | 1 : 1.1-1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-3 hours |

| Anticipated Yield | 60-80% |

Safety and Handling

-

Grignard Reagents: Cyclopropylmagnesium bromide is highly reactive, flammable, and moisture-sensitive. All manipulations must be carried out under a dry, inert atmosphere. Anhydrous solvents are essential.

-

Oxidizing Agents: PCC is a toxic and carcinogenic chromium (VI) compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. All solvents should be handled in a fume hood.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout all procedures.

Conclusion

The synthesis of cyclobutyl(cyclopropyl)methanol is readily achievable through a well-established Grignard reaction protocol. The preparation of the requisite cyclobutanecarboxaldehyde precursor via oxidation of the corresponding alcohol is also a standard and high-yielding transformation. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for application in drug discovery and materials science research.

Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should always conduct a thorough risk assessment and may need to optimize conditions for their specific laboratory setup.

Cyclobutyl(cyclopropyl)methanol: A Technical Overview of its Molecular Weight and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a versatile building block in organic synthesis, utilized in the creation of more complex molecules for various applications, including pharmaceutical development. Its unique strained ring systems, the cyclobutyl and cyclopropyl groups, impart specific conformational and electronic properties that are of interest to medicinal chemists. A fundamental characteristic of any chemical compound is its molecular weight, which plays a pivotal role in its chemical, physical, and biological properties. This technical guide provides an in-depth analysis of the molecular weight of cyclobutyl(cyclopropyl)methanol, its calculation, and its relevance in the context of drug discovery and development.

Molecular Weight and Physicochemical Characteristics

The molecular formula for cyclobutyl(cyclopropyl)methanol is C₈H₁₄O[1][2][3]. The molecular weight is a critical parameter that influences a molecule's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The atomic weights of carbon, hydrogen, and oxygen are approximately 12.011 amu, 1.008 amu, and 15.999 amu, respectively.

For cyclobutyl(cyclopropyl)methanol (C₈H₁₄O):

-

Carbon (C): 8 atoms × 12.011 amu/atom = 96.088 amu

-

Hydrogen (H): 14 atoms × 1.008 amu/atom = 14.112 amu

-

Oxygen (O): 1 atom × 15.999 amu/atom = 15.999 amu

Total Molecular Weight: 96.088 + 14.112 + 15.999 = 126.199 amu

This value is often rounded to 126.2 g/mol for practical applications[1].

The table below summarizes the key physicochemical properties of cyclobutyl(cyclopropyl)methanol.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[2][3] |

| Molecular Weight | 126.20 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 126.104465066 Da | PubChem[2][3] |

| CAS Number | 219717-34-7 | CymitQuimica[1] |

Logical Relationship of Molecular Weight Components

The following diagram illustrates the hierarchical contribution of each element to the total molecular weight of cyclobutyl(cyclopropyl)methanol.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The theoretical molecular weight of cyclobutyl(cyclopropyl)methanol can be experimentally verified using mass spectrometry.

Objective: To confirm the molecular weight of a synthesized or purchased sample of cyclobutyl(cyclopropyl)methanol.

Materials:

-

Cyclobutyl(cyclopropyl)methanol sample

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

-

Solvent (e.g., methanol or acetonitrile)

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation: Prepare a dilute solution of cyclobutyl(cyclopropyl)methanol (approximately 1 mg/mL) in a suitable solvent.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ would be expected at m/z 127.1117.

-

Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated exact mass of the protonated molecule.

The workflow for this experimental verification is depicted in the following diagram.

References

An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclobutyl(cyclopropyl)methanol, a unique bicyclic alcohol with significant potential in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, and reactivity, with a focus on its applications in drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is cyclobutyl(cyclopropyl)methanol .[1][2] It is a secondary alcohol characterized by the presence of both a cyclobutyl and a cyclopropyl ring attached to the carbinol carbon. The presence of these strained ring systems imparts distinct chemical properties and reactivity.

Table 1: Physicochemical Properties of Cyclobutyl(cyclopropyl)methanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1][3] |

| CAS Number | 219717-34-7 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | General chemical knowledge |

| XLogP3 | 1.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 126.104465066 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of cyclobutyl(cyclopropyl)methanol are not extensively published in readily available literature, a standard and logical synthetic route would involve the Grignard reaction. This common organometallic reaction is a staple in organic synthesis for the formation of carbon-carbon bonds.

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of cyclobutyl(cyclopropyl)methanol from cyclopropanecarboxaldehyde and a cyclobutyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclobutyl bromide

-

Iodine crystal (as an initiator)

-

Cyclopropanecarboxaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining cyclobutyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the cyclobutylmagnesium bromide.

-

-

Reaction with Aldehyde:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Add a solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation or column chromatography on silica gel to yield pure cyclobutyl(cyclopropyl)methanol.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for cyclobutyl(cyclopropyl)methanol.

Chemical Reactivity: Ring Expansion

A significant aspect of the chemistry of cyclobutyl(cyclopropyl)methanol is its susceptibility to ring expansion under acidic conditions.[4] The high ring strain of the cyclopropyl group, in particular, makes the cyclopropylcarbinyl cation prone to rearrangement. This reactivity is a crucial consideration for synthetic planning and for understanding the compound's stability.

Under acidic catalysis, the hydroxyl group is protonated and leaves as a water molecule, forming a secondary carbocation. This carbocation can then undergo rearrangement through the expansion of either the cyclopropyl or the cyclobutyl ring. The expansion of the three-membered cyclopropyl ring is generally favorable as it relieves significant ring strain.[4]

Reaction Pathway for Acid-Catalyzed Rearrangement

Caption: Acid-catalyzed rearrangement of cyclobutyl(cyclopropyl)methanol.

Applications in Drug Development

While cyclobutyl(cyclopropyl)methanol is not itself a therapeutic agent, it serves as a valuable building block for the synthesis of more complex molecules. The incorporation of the cyclopropyl moiety, in particular, is a well-established strategy in medicinal chemistry to modulate the properties of drug candidates.[5][6]

The cyclopropyl group can offer several advantages in drug design:[6]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to a biological target, thereby increasing potency and selectivity.[6]

-

Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.[5]

-

Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can reduce binding to unintended targets.[6]

The cyclobutyl ring, while less commonly used as a bioisostere, also provides a rigid scaffold that can be used to orient functional groups in three-dimensional space and explore the steric requirements of a binding pocket.

Logical Relationship of the Cyclopropyl Moiety in Drug Design

Caption: Influence of the cyclopropyl group on drug properties.

Conclusion

Cyclobutyl(cyclopropyl)methanol is a structurally interesting synthetic intermediate. Its value to researchers and drug development professionals lies in its potential as a scaffold for introducing the beneficial cyclopropyl and cyclobutyl moieties into larger, more complex molecules. A thorough understanding of its synthesis and chemical reactivity, particularly its propensity for acid-catalyzed rearrangement, is essential for its effective utilization in the design and development of novel chemical entities.

References

- 1. Cyclobutyl(cyclopropyl)methanol | C8H14O | CID 64986421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-cyclobutyl(cyclopropyl)methanol | C8H14O | CID 124509122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. organic chemistry - Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. nbinno.com [nbinno.com]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclobutyl(cyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a unique bifunctional organic molecule incorporating both a cyclobutane and a cyclopropane ring system attached to a methanol core. These strained ring systems impart distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications.

Predicted Spectroscopic Data of Cyclobutyl(cyclopropyl)methanol

While experimental data is unavailable, the spectroscopic features of cyclobutyl(cyclopropyl)methanol can be predicted based on the known spectral data of its constituent moieties.

-

¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons. The methine proton attached to both the hydroxyl group and the two rings would likely appear as a distinct multiplet. The hydroxyl proton will be a broad singlet, exchangeable with D₂O.

-

¹³C NMR: The spectrum will feature signals for the carbons of the cyclobutyl and cyclopropyl rings, as well as the carbinol carbon. The chemical shifts will be influenced by the ring strain and the presence of the hydroxyl group.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclobutyl and cyclopropyl rings will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of cyclobutyl(cyclopropyl)methanol (C₈H₁₄O, 126.20 g/mol ). Fragmentation patterns would likely involve the loss of water, and cleavage of the cyclobutyl and cyclopropyl rings.

Spectroscopic Data of Structural Analogs

To provide a practical reference, the experimental spectroscopic data for cyclopropylmethanol and cyclobutanemethanol are summarized below.

Table 1: ¹H NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Cyclopropylmethanol | ~3.42 | d | 2H | -CH₂OH |

| ~1.08 | m | 1H | -CH- (cyclopropyl) | |

| ~0.51 | m | 2H | -CH₂- (cyclopropyl) | |

| ~0.21 | m | 2H | -CH₂- (cyclopropyl) | |

| Cyclobutanemethanol | ~3.59 | d | 2H | -CH₂OH |

| ~2.55 | m | 1H | -CH- (cyclobutyl) | |

| ~1.95 | m | 2H | -CH₂- (cyclobutyl) | |

| ~1.80 | m | 2H | -CH₂- (cyclobutyl) | |

| ~1.65 | m | 2H | -CH₂- (cyclobutyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol

| Compound | Chemical Shift (δ) ppm | Assignment |

| Cyclopropylmethanol | ~68.5 | -CH₂OH |

| ~13.5 | -CH- (cyclopropyl) | |

| ~3.0 | -CH₂- (cyclopropyl) | |

| Cyclobutanemethanol | ~68.0 | -CH₂OH |

| ~38.0 | -CH- (cyclobutyl) | |

| ~25.0 | -CH₂- (cyclobutyl) | |

| ~18.0 | -CH₂- (cyclobutyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 3: IR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol[1]

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Cyclopropylmethanol | ~3330 (broad) | O-H stretch |

| ~3080, 3005 | C-H stretch (cyclopropyl) | |

| ~2925, 2875 | C-H stretch (aliphatic) | |

| ~1030 | C-O stretch | |

| Cyclobutanemethanol | ~3330 (broad) | O-H stretch |

| ~2970, 2860 | C-H stretch (aliphatic) | |

| ~1040 | C-O stretch |

Note: IR data is for neat liquid samples.

Table 4: Mass Spectrometry Data of Cyclopropylmethanol and Cyclobutanemethanol[2][3]

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Cyclopropylmethanol | 72 | 57, 44, 41, 31 |

| Cyclobutanemethanol | 86 | 68, 57, 55, 41, 31 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be performed to characterize cyclobutyl(cyclopropyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample, cyclobutyl(cyclopropyl)methanol, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place one drop of the liquid sample, cyclobutyl(cyclopropyl)methanol, onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-containing salt plates in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of cyclobutyl(cyclopropyl)methanol (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy (typically 70 eV for EI).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like cyclobutyl(cyclopropyl)methanol.

Caption: General workflow for spectroscopic analysis of a small organic molecule.

An In-depth Technical Guide to the ¹H NMR Analysis of Cyclobutyl(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of cyclobutyl(cyclopropyl)methanol. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents a predicted ¹H NMR analysis based on established spectroscopic principles and data from analogous chemical structures. This theoretical approach offers a robust framework for interpreting an experimental spectrum should one be acquired.

Predicted ¹H NMR Data

The ¹H NMR spectrum of cyclobutyl(cyclopropyl)methanol is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the unique electronic properties of the strained cyclopropyl and cyclobutyl rings.

Table 1: Predicted ¹H NMR Data for Cyclobutyl(cyclopropyl)methanol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H on C attached to OH | 3.2 - 3.5 | d | 8.0 - 9.0 | 1H |

| OH | 1.5 - 3.0 | br s | - | 1H |

| Methine H on Cyclobutane | 2.2 - 2.6 | m | - | 1H |

| Methylene Hs on Cyclobutane | 1.6 - 2.1 | m | - | 6H |

| Methine H on Cyclopropane | 0.8 - 1.2 | m | - | 1H |

| Methylene Hs on Cyclopropane | 0.2 - 0.6 | m | - | 4H |

Disclaimer: The data presented in this table is a prediction based on analogous structures and fundamental NMR principles. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Analysis of an Alcohol

The following provides a general methodology for the acquisition of a ¹H NMR spectrum for an alcohol like cyclobutyl(cyclopropyl)methanol.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the cyclobutyl(cyclopropyl)methanol sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1]

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[2]

- The instrument is tuned and locked onto the deuterium signal of the solvent.

- The sample is shimmed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

- A standard one-pulse ¹H NMR experiment is typically performed.

- Key acquisition parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

- For an alcohol, the broadness of the hydroxyl proton signal can be concentration and temperature-dependent. Running the experiment at different temperatures or concentrations can sometimes provide more structural information.

4. Data Processing:

- The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

- The spectrum is phased, and the baseline is corrected.

- The chemical shifts of the signals are referenced to the TMS signal at 0.00 ppm.

- The signals are integrated to determine the relative number of protons corresponding to each resonance.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the distinct proton environments of cyclobutyl(cyclopropyl)methanol, which give rise to the different signals in the ¹H NMR spectrum.

Caption: Labeled proton environments in cyclobutyl(cyclopropyl)methanol.

¹H NMR Analysis Workflow

This diagram outlines the typical workflow for analyzing a chemical sample using ¹H NMR spectroscopy, from initial preparation to final data interpretation.

Caption: General workflow for ¹H NMR analysis.

References

13C NMR Characterization of Cyclobutyl(cyclopropyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of cyclobutyl(cyclopropyl)methanol. Due to the absence of direct experimental spectral data for this specific compound in publicly available literature, this guide presents predicted 13C NMR chemical shifts based on the analysis of structurally analogous compounds, namely cyclopropylmethanol and cyclobutanol. Furthermore, detailed experimental protocols for acquiring 13C NMR data and a logical workflow for the characterization process are provided.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for cyclobutyl(cyclopropyl)methanol are summarized in Table 1. These predictions are derived from the known chemical shifts of cyclopropylmethanol and cyclobutanol, considering the expected electronic and steric effects of substituting a cyclopropyl group with a cyclobutyl group on the carbinol carbon.

Table 1: Predicted 13C NMR Chemical Shifts for Cyclobutyl(cyclopropyl)methanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Carbinol Carbon (-CHOH) | 75 - 85 | In cyclobutanol, the carbinol carbon appears around 68 ppm. The presence of an additional cyclopropyl group is expected to cause a downfield shift. |

| Cyclopropyl CH | 10 - 20 | In cyclopropylmethanol, the methine carbon of the cyclopropyl ring attached to the carbinol carbon is around 15 ppm. A similar shift is expected here. |

| Cyclopropyl CH2 | 0 - 10 | The methylene carbons of the cyclopropyl ring in cyclopropylmethanol are highly shielded and appear at very low chemical shifts (around 3 ppm). |

| Cyclobutyl CH | 30 - 40 | In cyclobutanol, the alpha-carbons to the hydroxyl group are around 35 ppm. A similar environment is present in the target molecule. |

| Cyclobutyl CH2 (β) | 15 - 25 | The beta-carbons in cyclobutanol appear around 19 ppm. |

| Cyclobutyl CH2 (γ) | ~13 | The gamma-carbon in cyclobutanol has a chemical shift of approximately 13 ppm. |

Experimental Protocols

A standard protocol for the 13C NMR characterization of a small organic molecule like cyclobutyl(cyclopropyl)methanol is detailed below.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for small, non-polar to moderately polar organic molecules. Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 can be used depending on the sample's solubility and to avoid solvent signal overlap with signals of interest.

-

Concentration: Dissolve approximately 10-50 mg of the purified cyclobutyl(cyclopropyl)methanol in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. A small amount can be added directly to the solvent by the manufacturer or can be added separately.

2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Acquisition Parameters:

-

Pulse Width (P1): A 30° or 45° pulse angle is typically used to allow for faster repetition rates.

-

Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for most carbons in a small molecule.

-

Acquisition Time (AQ): Typically around 1-2 seconds.

-

Number of Scans (NS): A sufficient number of scans (ranging from hundreds to thousands) should be acquired to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for organic molecules.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

3. Data Processing and Analysis

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

-

Peak Picking and Integration: The chemical shift of each peak is determined. While integration of 13C NMR spectra is not as straightforward as in 1H NMR due to relaxation effects, the relative peak intensities can provide some qualitative information.

-

Spectral Assignment: The predicted chemical shifts in Table 1, along with knowledge of general 13C NMR chemical shift trends, can be used to assign the observed peaks to the specific carbon atoms in the cyclobutyl(cyclopropyl)methanol molecule. Advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups, aiding in the assignment.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the 13C NMR characterization of cyclobutyl(cyclopropyl)methanol.

Caption: Experimental workflow for 13C NMR characterization.

An In-depth Technical Guide to the Stereoisomers of Cyclobutyl(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomers of Cyclobutyl(cyclopropyl)methanol

Cyclobutyl(cyclopropyl)methanol possesses a single chiral center at the carbon atom bearing the hydroxyl group. This gives rise to a pair of enantiomers: (R)-cyclobutyl(cyclopropyl)methanol and (S)-cyclobutyl(cyclopropyl)methanol. The presence of stereoisomerism is a critical consideration in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

The molecular structure and the designation of the chiral center are depicted below:

An In-depth Technical Guide to the Synthesis of (R)-cyclobutyl(cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to (R)-cyclobutyl(cyclopropyl)methanol, a chiral alcohol with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step sequence commencing with the formation of cyclobutyl cyclopropyl ketone, followed by an asymmetric reduction to yield the target enantiomerically enriched alcohol. This document details the experimental protocols, presents key quantitative data, and illustrates the synthetic pathway.

Synthetic Strategy

The synthesis of (R)-cyclobutyl(cyclopropyl)methanol is achieved through the following two-step process:

-

Synthesis of Cyclobutyl Cyclopropyl Ketone: A Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonitrile. The nucleophilic addition of the Grignard reagent to the nitrile, followed by acidic hydrolysis of the intermediate imine, affords the desired ketone.

-

Asymmetric Reduction to (R)-cyclobutyl(cyclopropyl)methanol: The prochiral cyclobutyl cyclopropyl ketone is enantioselectively reduced using the Corey-Bakshi-Shibata (CBS) reduction method. This catalytic reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the carbonyl group, yielding the (R)-enantiomer of the alcohol with high enantiomeric excess.

Experimental Protocols

Synthesis of Cyclobutyl Cyclopropyl Ketone

This procedure details the preparation of the ketone precursor via a Grignard reaction.

Materials:

-

Cyclobutanecarbonitrile

-

Cyclopropylmagnesium bromide (0.5 M in THF)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Hydrochloric acid (HCl), 1 M

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is oven-dried and allowed to cool to room temperature under a nitrogen atmosphere.

-

Addition of Reactants: The flask is charged with cyclobutanecarbonitrile (1.0 eq). Anhydrous diethyl ether or tetrahydrofuran is added to dissolve the nitrile.

-

Grignard Reaction: A solution of cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF) is added dropwise to the stirred solution of cyclobutanecarbonitrile at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reaction.

-

Hydrolysis: The reaction mixture is cooled to 0 °C, and the hydrolysis is carried out by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is followed by the addition of 1 M HCl to dissolve the magnesium salts.

-

Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude ketone is then purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data for Ketone Synthesis:

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield (%) |

| Cyclobutanecarbonitrile | Cyclopropylmagnesium bromide | THF/Et₂O | 2-4 h | Reflux | 70-85 |

Note: The yield is an estimated range based on analogous Grignard reactions with nitriles and may vary depending on the specific reaction conditions and scale.

Asymmetric Reduction of Cyclobutyl Cyclopropyl Ketone to (R)-cyclobutyl(cyclopropyl)methanol

This procedure details the enantioselective reduction of the ketone using the Corey-Bakshi-Shibata (CBS) method.[1][2][3][4][5]

Materials:

-

Cyclobutyl cyclopropyl ketone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar and a nitrogen inlet, is oven-dried and cooled.

-

Catalyst and Reducing Agent: The flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) under a nitrogen atmosphere. The solution is cooled to -78 °C (dry ice/acetone bath). Borane-tetrahydrofuran complex (1.0 eq, 1 M in THF) is then added dropwise.

-

Substrate Addition: A solution of cyclobutyl cyclopropyl ketone (1.0 eq) in anhydrous THF is added dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) for the disappearance of the starting ketone.

-

Quenching: Once the reaction is complete, it is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up and Purification: 1 M HCl is added, and the mixture is stirred for 30 minutes. The product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure. The crude alcohol is purified by flash column chromatography on silica gel.

Quantitative Data for Asymmetric Reduction:

| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclobutyl cyclopropyl ketone | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 | 85-95 | >95 |

Note: The yield and enantiomeric excess are estimated based on typical CBS reductions of dialkyl ketones and may require optimization for this specific substrate.

Visualizations

Synthetic Pathway

The overall synthetic scheme for the preparation of (R)-cyclobutyl(cyclopropyl)methanol is depicted below.

Caption: Synthetic route to (R)-cyclobutyl(cyclopropyl)methanol.

Experimental Workflow for Asymmetric Reduction

The following diagram illustrates the key stages of the experimental workflow for the Corey-Bakshi-Shibata reduction step.

Caption: Workflow for the CBS asymmetric reduction.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. youtube.com [youtube.com]

- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

mechanisms of cyclopropylcarbinol rearrangement

An In-depth Technical Guide on the Mechanisms of Cyclopropylcarbinol Rearrangement

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The cyclopropylcarbinol rearrangement is a fundamental and synthetically valuable transformation in organic chemistry, characterized by the facile interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl systems. This rearrangement proceeds through a complex network of cationic intermediates, the nature of which has been the subject of extensive experimental and computational investigation. At the core of this process is the formation of a non-classical carbocation, often described as a bicyclobutonium ion, which accounts for the rapid equilibration and product distributions observed. Understanding the nuanced mechanisms of this rearrangement is critical for harnessing its synthetic potential in the construction of complex molecular architectures, including natural products and pharmaceutical agents. This guide provides a detailed examination of the core mechanistic principles, supported by experimental data, detailed protocols, and computational insights.

Core Mechanistic Pathways

The rearrangement is initiated by the formation of a carbocation at the carbinylic position. This can be achieved under various conditions, such as the solvolysis of a cyclopropylcarbinyl derivative (e.g., tosylate, alcohol in acidic media) or through catalysis.[1][2] The resulting cyclopropylcarbinyl cation is not a classical carbocation; instead, it exhibits significant charge delocalization into the strained cyclopropane ring.

This delocalized cation can be represented as an equilibrium of three key species: the cyclopropylcarbinyl cation , the cyclobutyl cation , and the homoallyl cation .[2][3] The interconversion between these intermediates is extremely rapid, often proceeding through a shared, non-classical bicyclobutonium transition state or intermediate.[4] The final product mixture—comprising cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol derivatives—is determined by the relative stabilities of these intermediates and the transition states connecting them, which are heavily influenced by substituents and reaction conditions.[2][4]

Isotopic labeling studies, particularly with deuterium, have provided compelling evidence for the existence of symmetrical intermediates in this rearrangement.[5] Scrambling of isotopic labels in the products can only be explained by the formation of intermediates where the original connectivity is lost and new, symmetrical arrangements are formed before the final nucleophilic attack.[5]

Quantitative Data Summary

The distribution of products in a cyclopropylcarbinol rearrangement is highly sensitive to the substrate's structure and the reaction conditions. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the energy landscapes of these rearrangements.

Table 1: Calculated Free Energy Barriers for Rearrangement Pathways

This table presents representative data from a DFT study on the tandem Heck–ring-opening of a cyclopropyl carbinol derivative, illustrating the energy differences that dictate selectivity.[6]

| Reaction Pathway | Description | Rate-Determining Barrier (ΔG‡) | Outcome |

| Path A | Favored migratory insertion leading to C1–C2 bond cleavage. | 18.7 kcal/mol | Observed Product |

| Path B | Disfavored migratory insertion leading to C1–C3 bond cleavage. | 25.9 kcal/mol | Not Observed |

Data adapted from a computational study on a specific derivative; values serve to illustrate the energy differences that control reaction selectivity.[6]

Table 2: Product Distribution from Solvolysis Reactions

Classic solvolysis experiments demonstrate that cyclopropylcarbinyl, cyclobutyl, and homoallyl derivatives often yield nearly identical product mixtures, supporting the concept of a common intermediate.[2]

| Starting Material | Solvent System | % Cyclopropylcarbinyl Product | % Cyclobutyl Product | % Homoallyl Product |

| Cyclopropylcarbinyl-X | Buffered 70% aq. dioxane | ~48% | ~47% | ~5% |

| Cyclobutyl-X | Buffered 70% aq. dioxane | ~48% | ~47% | ~5% |

| Homoallyl-X | Buffered 70% aq. dioxane | ~48% | ~47% | ~5% |

Note: Product ratios are illustrative, based on classical findings reported by Roberts et al., and may vary with specific substrates and conditions.[2]

Key Experimental Protocols

The elucidation of the cyclopropylcarbinol rearrangement mechanism has relied on several key experimental techniques, including kinetic solvolysis studies and isotopic labeling experiments.

Protocol: Solvolysis and Product Analysis

This protocol describes a general procedure for studying the rearrangement via the solvolysis of a cyclopropylcarbinyl derivative.

-

Substrate Preparation: Synthesize the desired cyclopropylcarbinol and convert it to a suitable derivative with a good leaving group (e.g., p-toluenesulfonate, brosylate).

-

Reaction Setup: Dissolve the substrate (e.g., 0.05 M) in a buffered solvent system (e.g., 70% aqueous dioxane buffered with NaHCO₃) to maintain a constant pH.

-

Reaction Execution: Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a sealed vessel. Withdraw aliquots at specific time intervals.

-

Quenching: Quench the reaction in each aliquot by adding ice-cold water.

-

Extraction: Extract the organic products from the aqueous mixture using a suitable solvent (e.g., diethyl ether).

-

Analysis: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Kinetics: Determine reaction rates by monitoring the disappearance of the starting material or the appearance of products over time.

Protocol: Isotopic Labeling Study

This protocol outlines the workflow for using isotopic labels to probe for symmetric intermediates.[5]

-

Synthesis of Labeled Substrate: Prepare the cyclopropylcarbinol starting material with a specific isotopic label, for example, by using a deuterated reducing agent (e.g., LiAlD₄) to introduce deuterium at the carbinylic carbon (1,1-D₂-cyclopropylmethanol).[5]

-

Reaction Execution: Subject the labeled substrate to rearrangement conditions as described in Protocol 4.1.

-

Product Isolation: After the reaction is complete, extract and isolate the mixture of alcohol products using standard techniques (e.g., column chromatography).

-

Structural Analysis: Analyze the isolated products using ¹H NMR, ²H NMR, and Mass Spectrometry to determine the position and distribution of the deuterium label in each product.

-

Mechanistic Interpretation: Compare the observed label distribution with the expected distribution for different proposed mechanisms. Scrambling of the label across multiple positions provides strong evidence for the formation of a symmetrical intermediate like the bicyclobutonium ion.

Computational Chemistry Workflow

Modern understanding of the rearrangement is heavily reliant on computational chemistry to map the potential energy surface and characterize transient species that are difficult or impossible to observe experimentally.

Conclusion

The mechanism of the cyclopropylcarbinol rearrangement is a classic example of physical organic chemistry, where kinetics, stereochemistry, and isotopic labeling converge to reveal the nature of highly reactive, non-classical intermediates. The core of the mechanism involves the formation of a cyclopropylcarbinyl cation that exists in rapid equilibrium with cyclobutyl and homoallyl cations, likely through a shared bicyclobutonium ion structure.[2][4] While the general principles are well-established, ongoing research, particularly through advanced computational methods, continues to refine our understanding of the subtle substituent and solvent effects that govern the selectivity of this versatile reaction.[6][7] For professionals in drug development and chemical synthesis, a firm grasp of these mechanistic details is essential for predicting and controlling the outcomes of reactions involving these strained ring systems.

References

- 1. Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Dynamic World of Cyclopropylcarbinyl Systems: An In-depth Technical Guide on their Reactivity Patterns

For Researchers, Scientists, and Drug Development Professionals

The cyclopropylcarbinyl moiety, a seemingly simple three-membered ring attached to a reactive center, unveils a fascinating and complex world of chemical reactivity. Its unique structural strain and electronic properties give rise to a cascade of rapid rearrangements, making it a cornerstone of mechanistic organic chemistry and a powerful tool in modern synthetic strategies, including drug discovery. This technical guide provides a comprehensive overview of the core reactivity patterns of cyclopropylcarbinyl systems, with a focus on the underlying carbocation chemistry, substituent effects, and practical applications.

The Heart of the Matter: The Cyclopropylcarbinyl Cation and its Rearrangements

The chemistry of cyclopropylcarbinyl systems is dominated by the behavior of the corresponding cyclopropylcarbinyl cation. This carbocation is remarkably stable for a primary carbocation, a phenomenon attributed to the favorable overlap of the bent Walsh orbitals of the cyclopropane ring with the vacant p-orbital of the cationic center. This delocalization of positive charge, however, is not static. The cyclopropylcarbinyl cation exists in a dynamic equilibrium with other isomeric carbocations: the cyclobutyl cation and the homoallylic cation. This rapid interconversion is the defining characteristic of these systems and dictates the product distribution in reactions involving cyclopropylcarbinyl intermediates.

The solvolysis of cyclopropylcarbinyl derivatives, such as tosylates or mesylates, serves as a classic example of this reactivity. Depending on the reaction conditions and the substitution pattern on the cyclopropylcarbinyl framework, a mixture of cyclopropylcarbinol, cyclobutanol, and homoallylic alcohol (and their corresponding elimination products) is typically observed.

Quantitative Analysis of Reactivity: Solvolysis Rates and Product Distributions

The delicate balance between the different rearrangement pathways is highly sensitive to the substitution pattern on the cyclopropylcarbinyl system. Electron-donating groups on the cyclopropane ring or at the carbinyl carbon can stabilize the respective carbocationic intermediates, thereby influencing the rates of solvolysis and the distribution of products.

Below are tables summarizing the solvolysis rates and product distributions for a series of substituted cyclopropylcarbinyl tosylates. This quantitative data provides valuable insights into the electronic and steric effects governing these rearrangements.

Table 1: Relative Rates of Acetolysis of Substituted Cyclopropylcarbinyl Tosylates at 25°C

| Substituent at C1 | Relative Rate (k_rel) |

| H | 1.0 |

| CH₃ | 245 |

| Phenyl | 1.3 x 10⁵ |

| Cyclopropyl | 2.1 x 10⁴ |

Table 2: Product Distribution from the Acetolysis of 1-Substituted Cyclopropylcarbinyl Tosylates (%)

| Starting Tosylate | Cyclopropylcarbinyl Acetate | Cyclobutyl Acetate | Homoallylic Acetate |

| Cyclopropylcarbinyl | 48 | 47 | 5 |

| 1-Methylcyclopropylcarbinyl | 0 | 95 | 5 |

| 1-Phenylcyclopropylcarbinyl | 0 | 5 | 95 |

Experimental Protocols

To facilitate further research and application of cyclopropylcarbinyl chemistry, detailed experimental protocols for key reactions are provided below.

Synthesis of a Cyclopropylcarbinyl Precursor: 1-Methylcyclopropylcarbinyl Tosylate

Materials:

-

1-Methylcyclopropanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reduction of the Carboxylic Acid: To a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of 1-methylcyclopropanecarboxylic acid (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford 1-methylcyclopropylcarbinol as a colorless oil.

-

Tosylation of the Alcohol: To a solution of 1-methylcyclopropylcarbinol (1.0 eq) in anhydrous pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 eq) is added portionwise. The reaction mixture is stirred at 0 °C for 4 hours and then stored at 4 °C for 24 hours. The mixture is poured into ice-water and extracted with diethyl ether. The combined organic layers are washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to yield 1-methylcyclopropylcarbinyl tosylate.

Solvolysis of 1-Methylcyclopropylcarbinyl Tosylate and Product Analysis

Materials:

-

1-Methylcyclopropylcarbinyl tosylate

-

Glacial acetic acid

-

Sodium acetate

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

-

Acetolysis: A solution of 1-methylcyclopropylcarbinyl tosylate (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid is heated at a constant temperature (e.g., 70 °C) for a specified time. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaHCO₃ solution until the aqueous layer is basic, then with brine. The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated carefully.

-

Product Analysis: An internal standard is added to the crude product mixture. The product distribution is determined by gas chromatography-mass spectrometry (GC-MS). The identity of the products (cyclobutyl acetate and homoallylic acetate) is confirmed by comparison of their retention times and mass spectra with those of authentic samples.

Trapping of the Carbocation Intermediate with Sodium Azide

Materials:

-

Cyclopropylcarbinyl tosylate

-

Sodium azide (NaN₃)

-

Acetone

-

Water

Procedure:

-

A solution of cyclopropylcarbinyl tosylate (1.0 eq) in acetone/water (e.g., 80:20 v/v) is prepared.

-

Sodium azide (5.0 eq) is added to the solution, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The resulting mixture of azides (cyclopropylcarbinyl azide, cyclobutyl azide, and homoallylic azide) is analyzed by GC-MS and NMR to determine the product distribution.

Signaling Pathways and Logical Relationships

The intricate network of equilibria and reaction pathways in cyclopropylcarbinyl systems can be effectively visualized using graph diagrams.

Applications in Drug Development

The unique reactivity of cyclopropylcarbinyl systems has been harnessed in the synthesis of complex molecules, including pharmaceutically active compounds. The ability to generate multiple ring systems from a single precursor provides a powerful strategy for accessing diverse molecular scaffolds. The cyclopropyl group itself is a common motif in drug molecules, often introduced to improve metabolic stability, binding affinity, or to modulate the conformation of a molecule. Understanding the potential for rearrangement of adjacent functionalities is therefore critical for drug design and development professionals.

Conclusion

The reactivity of cyclopropylcarbinyl systems is a rich and multifaceted area of organic chemistry. The facile interconversion of the cyclopropylcarbinyl, cyclobutyl, and homoallylic cations provides a fascinating playground for mechanistic studies and a versatile toolkit for synthetic chemists. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore and exploit the unique chemical behavior of these intriguing molecules. A thorough understanding of these reactivity patterns is essential for predicting reaction outcomes, designing novel synthetic routes, and ultimately, for the successful development of new chemical entities.

Theoretical Insights into the Stability and Reactivity of Cyclobutyl(cyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of cyclobutyl(cyclopropyl)methanol. While the conformational landscape of the neutral alcohol is a cornerstone of its intrinsic stability, the vast majority of available research focuses on the fascinating and complex reactivity of its corresponding carbocation. This document synthesizes the existing knowledge on both the neutral molecule and its cationic counterpart, offering a comprehensive overview for researchers in drug discovery and organic synthesis where such strained ring systems are of significant interest.

Stability of the Cyclobutyl(cyclopropyl)methyl Cation: A Tale of Competing Ring Expansions

The stability of cyclobutyl(cyclopropyl)methanol is intrinsically linked to the behavior of its protonated form and the subsequent carbocation. In acidic environments, the hydroxyl group is readily protonated, leading to the formation of a highly reactive cyclobutyl(cyclopropyl)methyl cation upon loss of water. This cation is not a static entity but rather a pivotal intermediate that can undergo rapid and competing rearrangements, primarily through ring expansion of either the cyclopropyl or the cyclobutyl moiety.

Seminal work by G. K. Surya Prakash, George A. Olah, and their colleagues has provided significant insights into the nature of related carbocations in superacidic media. Their research, employing a combination of experimental techniques and theoretical calculations, has elucidated the structures and relative stabilities of these transient species. While primary and secondary cyclobutylmethyl cations are found to be unstable and rearrange to more stable structures, the tertiary cyclobutyldicyclopropylmethyl cation has been successfully observed and characterized.[1][2][3] Theoretical calculations on this and related systems have shown a preference for a "bisected" conformation, where the vacant p-orbital of the carbocation aligns with the plane of the cyclopropyl ring, maximizing stabilizing hyperconjugation.[1][2][3]

The two primary rearrangement pathways for the cyclobutyl(cyclopropyl)methyl cation are depicted below:

The favorability of one pathway over the other is a subtle interplay of electronics and sterics, with the relief of ring strain being a primary driving force. The cyclopropyl ring possesses a significantly higher ring strain than the cyclobutyl ring, suggesting that its expansion might be kinetically favored. However, the relative stability of the resulting carbocation intermediates also plays a crucial role in determining the major product.

Quantitative Data on Cationic Intermediates

| Species | Description | Key Structural Features |

| Cyclobutyl(cyclopropyl)methyl Cation | The initial tertiary carbocation formed upon protonation and dehydration of the parent alcohol. | A planar carbocation center attached to one cyclobutyl and one cyclopropyl group. |

| Transition State A | The transition state for the ring expansion of the cyclopropyl group. | Characterized by the elongation of a C-C bond in the cyclopropyl ring. |

| Cyclobutyl-stabilized Cyclopentyl Cation | A secondary carbocation formed after the expansion of the cyclopropyl ring. | A five-membered ring with a positive charge adjacent to a cyclobutyl substituent. |

| Transition State B | The transition state for the ring expansion of the cyclobutyl group. | Characterized by the elongation of a C-C bond in the cyclobutyl ring. |

| Cyclopropyl-stabilized Cyclopentyl Cation | A secondary carbocation formed after the expansion of the cyclobutyl ring. | A five-membered ring with a positive charge adjacent to a cyclopropyl substituent. |

| Tertiary Cyclopentyl Cations | More stable tertiary carbocations formed via 1,2-hydride shifts from the secondary cyclopentyl cation intermediates. | A five-membered ring with the positive charge on a tertiary carbon. |

Conformational Analysis of Neutral Cyclobutyl(cyclopropyl)methanol

A thorough theoretical investigation of the conformational landscape of neutral cyclobutyl(cyclopropyl)methanol has yet to be extensively reported. However, based on fundamental principles of stereochemistry and conformational analysis, we can infer the key rotational isomers and their likely relative stabilities. The primary degrees of freedom are the rotation around the C-C bond connecting the two rings to the carbinol carbon and the rotation of the hydroxyl group.

The relative orientation of the bulky cyclobutyl and cyclopropyl groups will be the dominant factor in determining the most stable conformers. Staggered conformations that minimize steric hindrance between these two rings are expected to be the lowest in energy.

Hypothetical Conformers of Cyclobutyl(cyclopropyl)methanol

The following table outlines the key features of the expected low-energy conformers. The relative energies would need to be determined by quantum chemical calculations.

| Conformer Type | Dihedral Angle (Cyclobutyl-C-C-Cyclopropyl) | Key Interactions | Expected Relative Stability |

| Anti | ~180° | The two rings are positioned opposite to each other, minimizing steric clash. | Most stable |

| Gauche | ~60° | The two rings are in a staggered arrangement but are closer to each other. | Less stable than anti |

| Eclipsed | 0° | The two rings are aligned, leading to significant steric and torsional strain. | Least stable (Transition State) |

Experimental and Computational Protocols

Experimental Protocol for Carbocation Studies